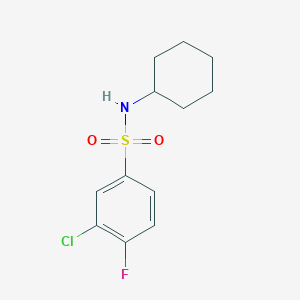

![molecular formula C16H22N2O4 B5558297 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B5558297.png)

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]morpholine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]morpholine-4-carboxamide, also known as MMCA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMCA is a member of the chromene family, which has been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.

科学的研究の応用

Synthesis and Polymer Research

The compound's derivatives have been synthesized and investigated for their potential in creating biodegradable polyesteramides with pendant functional groups. This involves the copolymerization of e-caprolactone or DL-lactide with morpholine-2,5-dione derivatives, aiming at applications in biodegradable materials (Veld, Dijkstra, & Feijen, 1992).

Medicinal Chemistry

In medicinal chemistry, this compound is part of the synthesis route for developing novel molecules with potential anti-inflammatory and analgesic properties. Studies have explored its use in synthesizing new heterocyclic compounds that show significant inhibitory activity on COX-2 selectivity, offering insights into its application in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Neurological Disease Research

Research into neurological diseases like Parkinson's disease has utilized this compound for synthesizing selective adenosine A2A receptor antagonists. These compounds have shown promise due to their pharmacokinetic properties, including good oral bioavailability, which is critical for developing effective treatments (Basu et al., 2017).

Cancer Research

In cancer research, derivatives of this compound have been synthesized for their antiproliferative activities against various cancer cell lines. This highlights its role in developing potential cancer therapies by targeting specific pathways involved in cancer cell proliferation (Lu et al., 2021).

Imaging Agents

The compound also serves as a precursor in the synthesis of PET imaging agents, such as in the study of LRRK2 enzyme activity in Parkinson's disease. The development of such imaging agents is crucial for diagnosing and understanding the progression of neurological disorders (Wang et al., 2017).

作用機序

The mechanism of action of coumarin derivatives can vary widely depending on the specific compound and its biological targets . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Safety and Hazards

The safety and hazards associated with a specific coumarin derivative would depend on its exact structure . For example, 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine has hazard statements H315-H319-H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

将来の方向性

The future directions in the research and development of coumarin derivatives are likely to continue focusing on their synthesis and potential biological activities . Given their wide range of biological activities, coumarin derivatives are likely to continue to be a focus of research in medicinal chemistry .

特性

IUPAC Name |

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-20-14-3-2-13-8-12(11-22-15(13)9-14)10-17-16(19)18-4-6-21-7-5-18/h2-3,9,12H,4-8,10-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJQHAPPSBGDIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CO2)CNC(=O)N3CCOCC3)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid](/img/structure/B5558218.png)

![6-methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid](/img/structure/B5558227.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B5558235.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5558247.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-4-nitrobenzohydrazide](/img/structure/B5558249.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B5558257.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5558268.png)

![3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5558270.png)

![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5558272.png)

![2-(2-chlorophenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5558279.png)

![N-{rel-(3S,4R)-1-[4-(2-aminoethyl)benzyl]-4-propyl-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5558282.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)